

Spectroscopic Analysis of 1,3-Diethylurea: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Diethylurea

Cat. No.: B146665

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This guide provides a comprehensive overview of the spectroscopic data for **1,3-Diethylurea** (CAS No. 623-76-7), a chemical intermediate of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ^1H and ^{13}C NMR data for **1,3-Diethylurea**.

^1H NMR Data

The ^1H NMR spectrum of **1,3-Diethylurea** provides information about the different types of protons and their chemical environments within the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	-NH- (Amide)
Data not available	Data not available	Data not available	-CH ₂ - (Methylene)
Data not available	Data not available	Data not available	-CH ₃ (Methyl)

Note: Specific chemical shift values and coupling constants for **1,3-Diethylurea** are not readily available in the public domain. The table indicates the expected proton signals.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their electronic environments.

Chemical Shift (ppm)	Assignment
Data not available	C=O (Carbonyl)
Data not available	-CH ₂ - (Methylene)
Data not available	-CH ₃ (Methyl)

Note: Specific chemical shift values for **1,3-Diethylurea** are not readily available in the public domain. The table indicates the expected carbon signals.

Experimental Protocol: NMR Spectroscopy (General)

A general protocol for obtaining NMR spectra of a solid sample like **1,3-Diethylurea** is as follows:

- Sample Preparation: Dissolve approximately 5-20 mg of **1,3-Diethylurea** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition:
 - Locking and Shimming: The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength. The field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

- ^1H NMR: A standard one-pulse sequence is typically used to acquire the proton spectrum. Key parameters include the pulse width (calibrated for a 90° pulse), acquisition time, and relaxation delay.
- ^{13}C NMR: A proton-decoupled pulse sequence is commonly used to acquire the carbon spectrum, which results in a singlet for each unique carbon atom. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch (Amide)
~2970-2850	Medium-Strong	C-H Stretch (Alkyl)
~1630	Strong	C=O Stretch (Amide I band)
~1560	Medium	N-H Bend (Amide II band)

Note: The values presented are typical for secondary amides and may vary slightly for **1,3-Diethylurea**.

Experimental Protocol: FT-IR Spectroscopy (General)

For a solid sample such as **1,3-Diethylurea**, the following methods are commonly employed:

- KBr Pellet Method:

- A small amount of **1,3-Diethylurea** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent to IR radiation.
- The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
- The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

- Attenuated Total Reflectance (ATR) Method:
 - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - Pressure is applied to ensure good contact between the sample and the crystal.
 - The IR beam is directed through the ATR crystal, and the spectrum of the sample is recorded.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity (%)	Assignment
116	Data not available	[M] ⁺ (Molecular Ion)
Data not available	Data not available	Fragment Ions

Note: The molecular weight of **1,3-Diethylurea** is 116.16 g/mol .^[1] The mass spectrum is expected to show a molecular ion peak at m/z 116. Specific fragmentation patterns and relative intensities are not detailed in publicly available data.

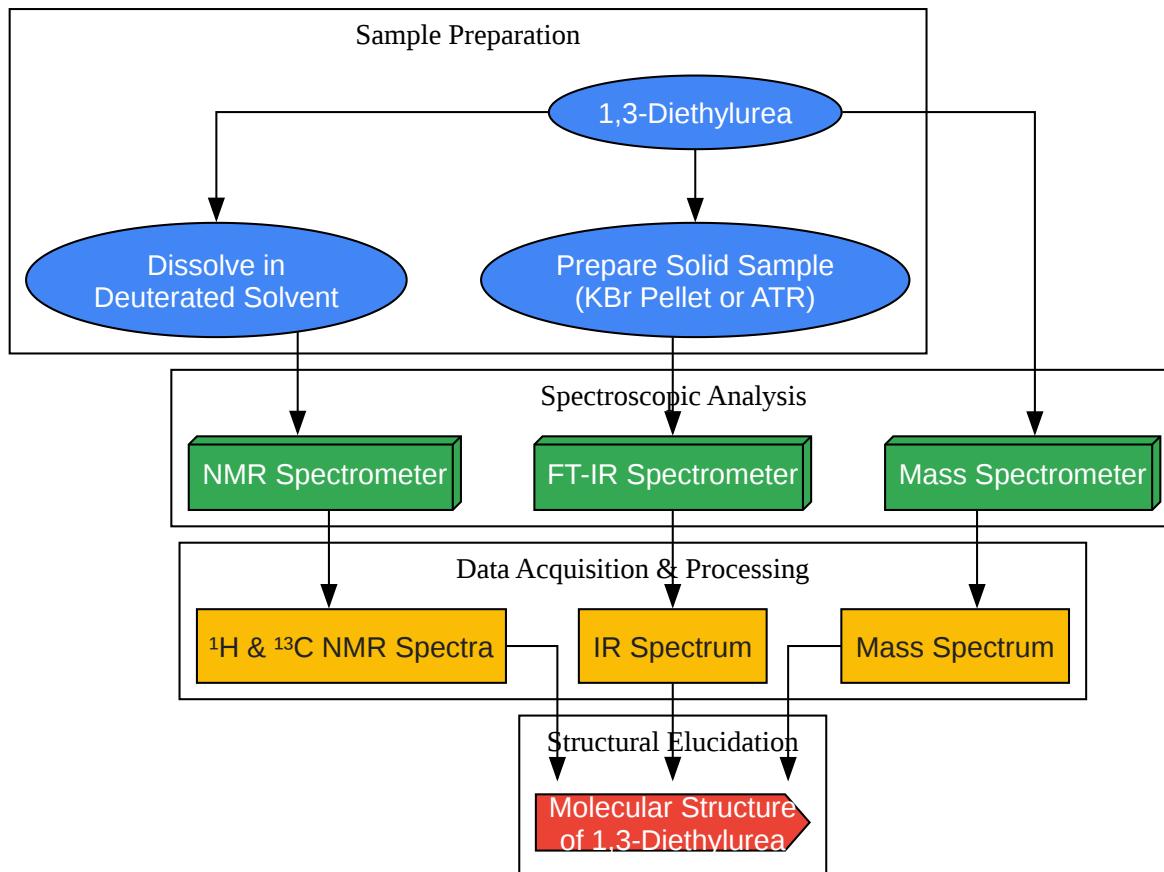
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) (General)

A typical protocol for obtaining an EI-mass spectrum is as follows:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$).
- Fragmentation: The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is often characteristic of the molecule's structure.
- Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1,3-Diethylurea**.



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Caption: General workflow for the spectroscopic analysis of **1,3-Diethylurea**.

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References

- 1. scbt.com [scbt.com]
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